molecular formula C17H12ClF3N2O2S2 B2425180 4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1795191-06-8

4-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2425180
CAS No.: 1795191-06-8
M. Wt: 432.86
InChI Key: NEGLPYYEGOWMPY-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a trifluoromethyl group, and a sulfonamide group. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 5-(thiophen-3-yl)pyridin-3-ylmethylamine, followed by its reaction with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.

  • Reduction: The chloro group can be reduced to form a corresponding amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Chloro-substituted amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.

  • Medicine: Its derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

  • Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes by binding to their active sites, disrupting their normal function. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

  • 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide

Uniqueness: 4-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S2/c18-16-2-1-14(6-15(16)17(19,20)21)27(24,25)23-8-11-5-13(9-22-7-11)12-3-4-26-10-12/h1-7,9-10,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGLPYYEGOWMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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